2-Phenylethylamine hydrobromide

Catalog No.
S874732
CAS No.
53916-94-2
M.F
C8H12BrN
M. Wt
202.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethylamine hydrobromide

CAS Number

53916-94-2

Product Name

2-Phenylethylamine hydrobromide

IUPAC Name

2-phenylethanamine;hydrobromide

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

InChI

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

IRAGENYJMTVCCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN.Br

Synonyms

2-phenethylamine, 2-phenylethylamine, 2-phenylethylammonium chloride, beta-phenethylamine, beta-phenylethylamine, diphenethylamine sulfate, phenethylamine, phenethylamine conjugate acid, phenethylamine hydrobromide, phenethylamine hydrochloride, phenethylamine mesylate, phenethylamine perchlorate, phenethylamine sulfate, phenethylamine sulfate (2:1), phenethylamine tosylate, phenethylamine, 15N-labeled cpd, phenethylamine, beta-(14)C-labeled cpd, phenethylamine, monolithium salt

Canonical SMILES

C1=CC=C(C=C1)CCN.Br

2-Phenylethylamine hydrobromide is a salt form of 2-phenylethylamine, an organic compound classified as a primary amine. It consists of a phenethylamine backbone, where the amino group is attached to a two-carbon ethyl chain linked to a phenyl group. This compound is often encountered in the form of its hydrobromide salt, which enhances its solubility and stability. 2-Phenylethylamine itself is known for its stimulant properties and is found in various biological systems, acting as a neurotransmitter and influencing mood and behavior .

The mechanism of action of PEABr in biological systems remains unclear. While structurally similar to neurotransmitters, research on its specific effects is limited [].

  • Toxicity: Information on the specific toxicity of PEABr is limited. However, PEA itself has been reported to have mild stimulant effects at high doses. PEABr might share similar properties, requiring caution during handling.
  • Flammability and reactivity: No data available on flammability or specific reactivity hazards. However, as with most organic compounds, PEABr should be handled with standard laboratory safety practices.

The chemical reactivity of 2-phenylethylamine hydrobromide includes:

  • Formation of Imine Compounds: It can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases) through nucleophilic attack by the amino group on the carbonyl carbon .
  • Oxidation: In the presence of oxidizing agents, 2-phenylethylamine can be oxidized to produce phenylacetaldehyde or further oxidized to phenylacetic acid .
  • Rearrangements: The compound may also participate in rearrangement reactions when treated with nitrous acid, leading to various products depending on the reaction conditions .

2-Phenylethylamine exhibits several biological activities:

  • Neurotransmitter Role: It acts as a neuromodulator in the central nervous system, influencing mood and emotional responses. Its presence is associated with feelings of euphoria and increased energy levels .
  • Potential Therapeutic Uses: Due to its stimulant properties, it has been investigated for potential therapeutic applications in treating conditions like depression and attention deficit hyperactivity disorder .
  • Interaction with Receptors: The compound has been shown to interact with various receptors, including adrenergic and dopaminergic receptors, which are crucial for mediating physiological responses such as cardiovascular function and neurotransmission .

Several methods exist for synthesizing 2-phenylethylamine hydrobromide:

  • Reduction of Benzyl Cyanide: A common method involves reducing benzyl cyanide using hydrogen gas in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .
  • Lithium Aluminum Hydride Reduction: Another effective synthesis method involves reducing ω-nitrostyrene with lithium aluminum hydride in ether, yielding 2-phenylethylamine .
  • Electrochemical Reduction: The cathodic reduction of benzyl cyanide can also produce 2-phenylethylamine in an electrochemical cell setup .
  • Bromination Followed by Reaction with Ammonia: Brominated derivatives of phenethylamine can be reacted with ammonia or amines to yield 2-phenylethylamine derivatives .

2-Phenylethylamine hydrobromide finds applications in various fields:

  • Pharmaceutical Industry: It is utilized in the development of drugs targeting neurological conditions due to its stimulant effects on the central nervous system .
  • Research: The compound is often used in biochemical research to study neurotransmitter functions and receptor interactions.
  • Flavoring Agents: Due to its pleasant aroma, it can be found in some flavoring and fragrance formulations.

Studies have shown that 2-phenylethylamine interacts with several biological targets:

  • Monoamine Oxidase Enzymes: It is metabolized primarily by monoamine oxidase B, which plays a role in regulating its levels in the body and influencing its pharmacological effects .
  • Receptor Binding Studies: Research indicates that it has binding affinities for various receptors, including serotonin receptors (5-HT), which are implicated in mood regulation and anxiety responses .

Similar compounds include:

  • Phenethylamine:
    • Structure: Similar backbone but lacks the ethyl amine group.
    • Activity: Acts as a central nervous system stimulant but less potent than 2-phenylethylamine.
  • Benzylamine:
    • Structure: Contains a benzene ring attached directly to an amine.
    • Activity: Primarily used as an intermediate in organic synthesis; less biological activity compared to 2-phenylethylamine.
  • Amphetamine:
    • Structure: Contains an additional methyl group on the nitrogen.
    • Activity: More potent stimulant effects; widely used in treating ADHD.

Comparison Table

CompoundStructure TypeBiological Activity

The infrared spectroscopic analysis of 2-phenylethylamine hydrobromide demonstrates characteristic vibrational features that reflect the complex hydrogen bonding environment within the salt structure. The protonated ammonium group (NH₃⁺) exhibits distinctive stretching frequencies that differ significantly from the free base form [1] [2] [3].

Primary Ammonium Stretching Modes

The hydrobromide salt displays broad absorption bands in the 3200-3000 cm⁻¹ region, representing the asymmetric and symmetric NH₃⁺ stretching vibrations [1] [4]. These frequencies are red-shifted by approximately 200-300 cm⁻¹ compared to the free base NH₂ stretching modes, indicating stronger hydrogen bonding interactions with the bromide anion and potential intramolecular NH···π interactions [2] [3].

Intramolecular NH···π Hydrogen Bonding

The NH···π interaction between the protonated amino group and the aromatic ring system manifests as a broad absorption feature extending from 3200-3000 cm⁻¹ [2] [3]. This interaction stabilizes the gauche conformation of the ethylamine side chain, as confirmed by quantum chemical calculations at the B3LYP-D3/aug-cc-pVTZ level [3] [5]. The dispersion-corrected density functional theory calculations reveal that the NH···π interaction energy contributes approximately 22.7 kJ/mol to the conformational stability [6].

Vibrational Anharmonicity Effects

The NH₃⁺ group involved in the NH···π hydrogen bond exhibits significant vibrational anharmonicity, resulting in overtone and combination bands that appear as weak features in the 2800-2600 cm⁻¹ region [3] [5]. These anharmonic effects explain the complex spectral patterns observed in the NH stretching region and provide insight into the dynamic nature of the hydrogen bonding network.

Comparative Analysis with Related Compounds

Studies of similar NH···π interactions in model systems, such as imidazole·benzene complexes, demonstrate that the NH stretch frequency undergoes a red shift of 73 cm⁻¹ relative to the free NH group [6]. This red shift magnitude correlates with the strength of the NH···π interaction, providing a quantitative measure of the hydrogen bonding contribution to molecular stability.

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis provides detailed structural information about the molecular environment and electronic properties of 2-phenylethylamine hydrobromide. The proton and carbon NMR data reveal characteristic chemical shift patterns and coupling constants that confirm the molecular structure and conformational preferences.

Proton NMR Spectroscopic Assignments

The aromatic protons exhibit a complex multiplet pattern in the 7.35-7.10 ppm region, with distinct chemical shifts for the ortho (7.35-7.25 ppm), meta (7.25-7.15 ppm), and para (7.20-7.10 ppm) positions [7] [8]. The coupling constants of 7-8 Hz between adjacent aromatic protons are consistent with typical benzene ring substitution patterns [9].

The aliphatic protons display characteristic triplet patterns due to vicinal coupling. The benzylic CH₂ group appears as a triplet at 2.95-2.85 ppm, while the α-amino CH₂ group resonates further downfield at 3.30-3.20 ppm [7] [8]. This downfield shift reflects the electron-withdrawing effect of the protonated ammonium group.

Carbon-13 NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals distinct chemical shifts for the aromatic carbons. The quaternary aromatic carbon (C₁) resonates at 139.4 ppm, while the aromatic CH carbons appear at 131.8 ppm (ortho), 131.6 ppm (meta), and 130.1 ppm (para) [7]. The aliphatic carbons show characteristic shifts at 35.5 ppm for the benzylic carbon and 43.3 ppm for the α-amino carbon [7].

Coupling Constant Analysis

The three-bond coupling constants (³J) between the aromatic protons range from 7-8 Hz, confirming the ortho-disubstituted benzene ring system [9]. The aliphatic protons exhibit typical ³J coupling constants of 7-8 Hz for the CH₂-CH₂ coupling, indicating unrestricted rotation around the C-C bond despite the presence of intramolecular NH···π interactions.

Solvent Effects on Chemical Shifts

The NMR chemical shifts are influenced by the solvent environment. In deuterated water (D₂O), the ammonium protons exchange rapidly with the solvent, resulting in broad signals that may not always be clearly observed [10] [7]. The choice of solvent significantly affects the chemical shift values, with CDCl₃ providing better resolution for the aromatic and aliphatic protons.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-phenylethylamine hydrobromide reveals characteristic fragmentation pathways that provide structural confirmation and enable differentiation from related compounds. The fragmentation pattern is dominated by the loss of the bromide counterion and subsequent rearrangement reactions of the phenylethylammonium cation.

Molecular Ion Formation and Initial Fragmentation

The molecular ion peak [M]⁺ appears at m/z 202 (C₈H₁₂BrN⁺) with relatively low intensity (5-10% relative intensity) [12]. The primary fragmentation pathway involves the loss of hydrogen bromide (HBr) to generate the phenylethylamine cation at m/z 121 (C₈H₁₁N⁺) [12]. This fragmentation represents a heterolytic cleavage process that maintains the integrity of the organic framework.

Alpha-Cleavage Fragmentation Mechanism

The dominant fragmentation pathway involves α-cleavage at the N-C bond, resulting in the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which appears as the base peak in the mass spectrum [12] [13]. This fragmentation can proceed through two competing mechanisms: direct α-cleavage or rearrangement involving the phenyl ring [13].

The formation of the tropylium ion involves either the direct loss of the CH₂NH₂ group or a rearrangement process where the benzyl fragment undergoes cyclization to form the stable seven-membered tropylium ring system [13] [14]. The high stability of the tropylium ion accounts for its prominence as the base peak in the fragmentation pattern.

Secondary Fragmentation Pathways

Further fragmentation of the tropylium ion leads to the formation of smaller aromatic fragments. The phenyl cation (C₆H₅⁺) at m/z 77 forms through the loss of CH₂ from the tropylium ion [13]. Sequential ring opening and contraction reactions generate the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 and the cyclobutadienyl cation (C₄H₃⁺) at m/z 51 [13].

Electrospray Ionization Characteristics

Under electrospray ionization conditions, 2-phenylethylamine hydrobromide exhibits characteristic in-source fragmentation patterns [12] [15]. The protonated molecule undergoes N-Cα bond dissociation to produce fragment ions with a spiro[2.5]octadienylium motif [12]. The fragmentation efficiency depends on the internal energy of the analyte ion and can be modulated by adjusting the ionization conditions.

Fragmentation Energy Considerations

Quantum chemical calculations using density functional theory methods have been employed to determine the fragmentation pathways and energy barriers [12] [15]. The calculations reveal that the α-cleavage mechanism requires lower activation energy compared to alternative fragmentation pathways, explaining the predominance of the tropylium ion formation.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Psychotropic Drugs

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types